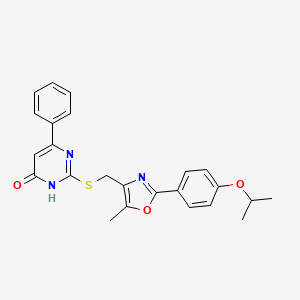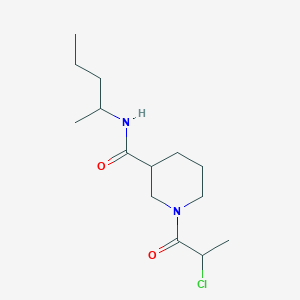![molecular formula C15H19N3O2 B2480562 N-[3-(diméthylamino)propyl]-2-(1H-indol-3-yl)-2-oxoacétamide CAS No. 852367-34-1](/img/structure/B2480562.png)
N-[3-(diméthylamino)propyl]-2-(1H-indol-3-yl)-2-oxoacétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(dimethylamino)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
Applications De Recherche Scientifique
N-[3-(dimethylamino)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The compound, being an indole derivative, likely interacts with its targets through the formation of bonds, leading to changes in the target’s function
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the broad-spectrum biological activities of indole derivatives, the compound’s action likely results in a variety of molecular and cellular effects .
Analyse Biochimique
Biochemical Properties
N-[3-(dimethylamino)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide has been shown to interact with protein kinase C (PKC), a key enzyme involved in intracellular signal transduction pathways implicated in the pathogenesis of inflammation . This interaction suggests that N-[3-(dimethylamino)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide could play a role in mediating biochemical reactions related to inflammation.
Cellular Effects
In cellular contexts, N-[3-(dimethylamino)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide has demonstrated anti-inflammatory properties. It has been shown to significantly reduce inflammatory processes resulting from PKC activation . This includes a marked reduction in edema, infiltrating neutrophils, and levels of the neutrophil-specific marker, myeloperoxidase .
Molecular Mechanism
At the molecular level, N-[3-(dimethylamino)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide acts as an inhibitor of PKC . By inhibiting this enzyme, it can disrupt the signal transduction pathways that lead to inflammation, thereby exerting its anti-inflammatory effects .
Metabolic Pathways
The specific metabolic pathways that N-[3-(dimethylamino)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide is involved in are not yet fully known. Given its interaction with PKC, it may be involved in pathways related to inflammation and signal transduction .
Méthodes De Préparation
The synthesis of N-[3-(dimethylamino)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide typically involves the reaction of 1H-indole-3-carbaldehyde with N,N-dimethylpropylamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
N-[3-(dimethylamino)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles. Common reagents and conditions for these reactions include solvents like dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions.
Comparaison Avec Des Composés Similaires
N-[3-(dimethylamino)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carbinol: Known for its anticancer properties.
5-methoxy-N,N-dimethyltryptamine: A psychoactive compound with distinct pharmacological effects. The uniqueness of N-[3-(dimethylamino)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide lies in its specific structure, which imparts unique biological activities and potential therapeutic applications.
Propriétés
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-18(2)9-5-8-16-15(20)14(19)12-10-17-13-7-4-3-6-11(12)13/h3-4,6-7,10,17H,5,8-9H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELQGBGCVOYTAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C(=O)C1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
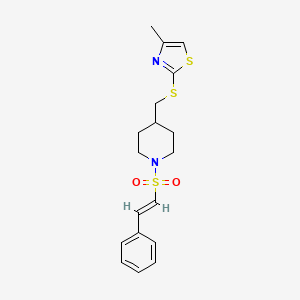
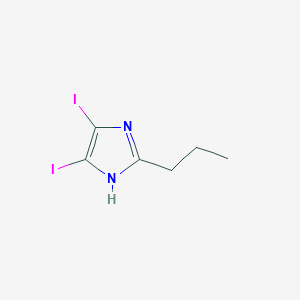
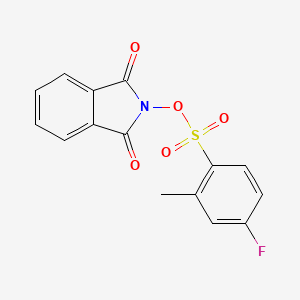
![2-bromo-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2480486.png)
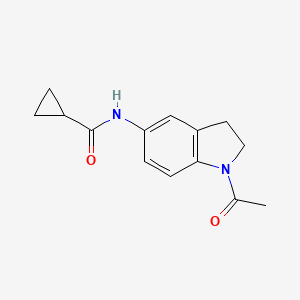
![2-(4-fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2480490.png)
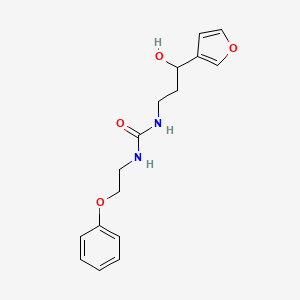
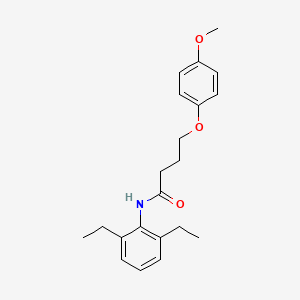
![1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazole](/img/structure/B2480496.png)
![1-(azepan-1-yl)-2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)ethan-1-one](/img/structure/B2480498.png)
![N-(3-chloro-4-methylphenyl)-2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2480499.png)
![3-chloro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2480500.png)
